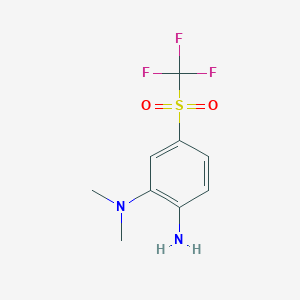
N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H11F3N2O2S This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, along with two amino groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethylsulfonyl)benzene-1,2-diamine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale equipment for reaction and purification. The process is designed to ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.
化学反応の分析
Types of Reactions
N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, reduction may produce amine derivatives, and substitution can result in various substituted benzene derivatives.
科学的研究の応用
N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its unique chemical structure makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers. It may also be used in
特性
CAS番号 |
914775-78-3 |
|---|---|
分子式 |
C9H11F3N2O2S |
分子量 |
268.26 g/mol |
IUPAC名 |
2-N,2-N-dimethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O2S/c1-14(2)8-5-6(3-4-7(8)13)17(15,16)9(10,11)12/h3-5H,13H2,1-2H3 |
InChIキー |
NJWVFJMSGMUQJS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)

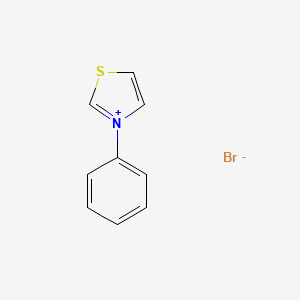
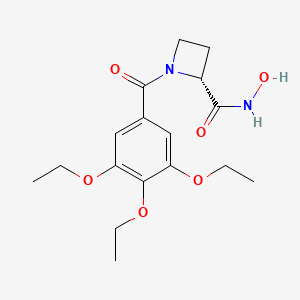
![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
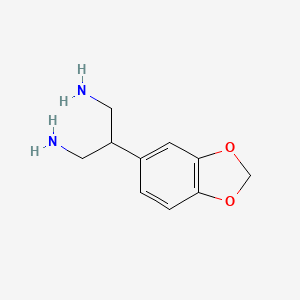
![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)
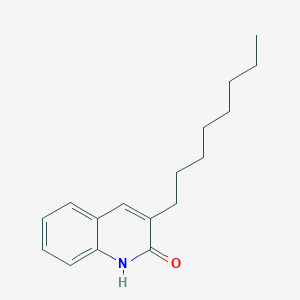
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)

![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
